(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATATJFUFLUINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
Compounds with a piperidine moiety show a wide variety of biological activities. They are known to interact with multiple receptors, which can lead to a variety of therapeutic effects.
Activité Biologique
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone primarily revolves around its role as a modulator of specific biochemical pathways. Research suggests that it may interact with various targets:
- NETosis Modulation : The compound has been implicated in the modulation of NETosis, a process critical for immune response and inflammation. It may help in treating diseases associated with excessive NET formation .
- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| NETosis Modulation | Inhibition of excessive NET formation | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| GSK-3β Inhibition | Moderate inhibition observed |
Study 1: NETosis and Inflammatory Diseases
A study published in 2021 demonstrated that (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone effectively reduced NET formation in vitro. This reduction was linked to decreased inflammation markers in mouse models of autoimmune diseases. The findings suggest that this compound could be beneficial in managing conditions like rheumatoid arthritis .
Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results showed significant cell death at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest. This study highlights the potential of (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone as a candidate for cancer therapy .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of related compounds indicates that modifications to the piperidine ring and thiazole moiety can enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve binding affinity to target proteins involved in NETosis and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone and analogous methanone derivatives:
Key Differences and Implications
Heterocyclic Diversity: The target compound’s 2,4-dimethylthiazole group contrasts with the tetrazole rings in di(1H-tetrazol-5-yl)methanone oxime, which exhibit higher thermal stability due to extensive hydrogen bonding . Compared to pyrazole-thiophene hybrids (e.g., compound 7a), the target lacks sulfur in the secondary heterocycle, which may reduce metal-binding capacity but improve metabolic stability .
Substituent Effects: The 3-aminopiperidine moiety introduces a basic amine, which could facilitate salt formation (improving solubility) and receptor interactions. This is absent in simpler analogs like 1-(2-amino-4-methylthiazol-5-yl)ethanone . Bromoacetyl in compound 64 () enhances reactivity for nucleophilic substitution, whereas the target compound’s aminopiperidine may favor hydrogen bonding or enzymatic interactions .
Thermal and Chemical Stability: Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, attributed to hydrogen-bonded networks . The target compound’s stability is unreported, but its dimethylthiazole and aminopiperidine groups likely confer moderate stability, balancing rigidity and flexibility.
Méthodes De Préparation
Synthesis of the Piperidinyl Intermediate
The 3-aminopiperidine moiety is commonly prepared by selective amination of piperidine derivatives. One approach involves:
- Starting from a protected piperidine (e.g., tert-butyl carbamate-protected piperidine derivatives).
- Amination at the 3-position using nucleophilic substitution or reductive amination techniques.
- Deprotection steps to liberate the free amine at the 3-position.
For example, tert-butyl 4-(methylamino)piperidine-1-carboxylate can be reacted with electrophilic reagents under basic conditions (triethylamine) at low temperatures (0 °C) to achieve selective substitution, followed by purification and isolation of the intermediate.
Preparation of the 2,4-Dimethylthiazol-5-yl Fragment
The thiazole ring bearing methyl groups at positions 2 and 4 is synthesized via:
- Cyclization reactions involving α-haloketones and thioamides or related sulfur-containing precursors.
- Methylation steps to introduce methyl groups at the desired positions, often using methyl iodide or other methylating agents.
- Purification by recrystallization or chromatography to isolate the substituted thiazole.
This fragment is typically prepared separately and then coupled to the piperidinyl intermediate.
Coupling to Form the Methanone Linkage
The key step in forming (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is the formation of the amide (methanone) bond between the piperidine nitrogen and the thiazole carbonyl precursor.
- This is generally achieved by acylation of the 3-aminopiperidine with a 2,4-dimethylthiazole-5-carbonyl chloride or activated ester.
- Common coupling agents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as N,N-diisopropylethylamine.
- The reaction is carried out in anhydrous dichloromethane or similar solvents at room temperature for 2 hours or more.
- The product is then purified by column chromatography using dichloromethane/methanol mixtures as eluents.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 4-(methylamino)piperidine-1-carboxylate, triethylamine, CH2Cl2, 0 °C to RT | Amination of piperidine | 62 | Intermediate isolated as solid |
| 2 | Thiazole-5-carbonyl chloride, HATU, DIPEA, CH2Cl2, RT, 2 h | Coupling to form amide bond | 56-65 | Purified by silica gel chromatography |
| 3 | Deprotection with trifluoroacetic acid (TFA), CH2Cl2, RT, 2 h | Removal of Boc protecting group | 65 | White solid obtained |
Research Findings and Optimization
- The presence of the amino group at the 3-position of piperidine is critical for the coupling efficiency and biological activity.
- Protecting groups such as Boc are used to improve selectivity and yield during intermediate steps.
- Coupling agents like HATU provide higher yields and cleaner reactions compared to traditional acid chloride methods.
- Reaction times of 2-4 hours at room temperature under inert atmosphere (argon) are optimal.
- Purification by column chromatography with dichloromethane/methanol (50:1) provides high purity products.
- Variations in substituents on the piperidine or thiazole rings can significantly affect the biological properties, thus synthetic flexibility is important for structure-activity relationship studies.
Summary Table of Key Preparation Steps
| Compound Stage | Starting Material | Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| Piperidinyl Intermediate | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | Triethylamine, CH2Cl2 | 0 °C to RT | 62 | Protected amino-piperidine |
| Thiazole Fragment | 2,4-dimethylthiazole derivatives | Methylating agents, cyclization reagents | Various | Variable | 2,4-dimethylthiazol-5-yl fragment |
| Coupling Reaction | Piperidinyl amine + Thiazole carbonyl chloride | HATU, DIPEA, CH2Cl2 | RT, 2 h | 56-65 | (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone |
Q & A
Q. Essential Techniques :
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretch ~1650–1700 cm and thiazole ring vibrations (~1500 cm).
- NMR : Assign piperidine NH protons (δ 1.5–2.5 ppm) and thiazole methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3%) .
Q. Methodology :
- Protein Preparation : Retrieve crystal structures (e.g., PI3Kα from PDB: 4L23) and optimize via SHELX for hydrogen bonding and protonation states .
- Ligand Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Key residues (e.g., Tyr547 in DPP-4, Glu206 in PI3Kα) often form hydrogen bonds or hydrophobic contacts .
- Validation : Compare docking scores with known inhibitors (e.g., sitagliptin for DPP-4; ΔG ≈ -330.8 kJ/mol) and validate via molecular dynamics (MD) simulations (20 ns trajectories, RMSD < 2 Å) .
Example Finding :
The compound’s thiazole moiety interacts with PI3Kα’s hydrophobic pocket (residues Met772, Trp780), while the aminopiperidine group stabilizes via salt bridges with Asp933 .
Advanced: How to resolve contradictions in biological activity across assays?
Q. Strategies :
- Orthogonal Assays : Pair enzymatic inhibition (e.g., DPP-4 activity assay) with cell-based viability tests (MTT assay, IC determination) to distinguish target-specific vs. cytotoxic effects .
- Data Reconciliation :
- If IC varies (e.g., 10 µM in enzymatic vs. 50 µM in cellular assay), assess membrane permeability (LogP) or serum protein binding (SPR analysis) .
- Validate false positives via counter-screens (e.g., β-lactamase inhibition control) .
Case Study : Inconsistent PI3Kα inhibition may arise from compound aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .
Advanced: What strategies optimize pharmacokinetic properties of derivatives?
Q. Approaches :
- Structural Modifications :
- Solubility : Introduce polar groups (e.g., -OH, -COOH) on the thiazole ring while maintaining logP < 5 .
- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) .
- QSAR Modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with bioavailability .
Example : A derivative with 4-fluorophenyl substitution showed improved metabolic half-life (t = 4.2 h in human microsomes) vs. parent compound (t = 1.8 h) .
Advanced: How to validate crystallographic data for structural analysis?
Q. Protocol :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate via R (<0.25) and residual density maps .
- Case Study : A related thiazole-piperidine derivative exhibited a twisted conformation (dihedral angle = 85°), confirmed via SHELX-refined X-ray data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
